2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Kinase inhibition Pim1 Bis-thiazole scaffold

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (CAS 860651-50-9) is a bis-thiazole heterocyclic compound with the molecular formula C19H14N2OS2 and a molecular weight of 350.46 g/mol. It belongs to the class of 2,4,5-trisubstituted thiazoles and features a unique architecture: a 4,5-diphenyl-substituted thiazole ring connected via a methylene bridge to a second thiazole ring bearing a 4-hydroxy group.

Molecular Formula C19H14N2OS2
Molecular Weight 350.5 g/mol
CAS No. 860651-50-9
Cat. No. B3038361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
CAS860651-50-9
Molecular FormulaC19H14N2OS2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)CC3=NC(=CS3)O)C4=CC=CC=C4
InChIInChI=1S/C19H14N2OS2/c22-15-12-23-16(20-15)11-17-21-18(13-7-3-1-4-8-13)19(24-17)14-9-5-2-6-10-14/h1-10,12,22H,11H2
InChIKeyHUDJKFFBDIVTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (CAS 860651-50-9): Procurement-Relevant Structural and Physicochemical Profile


2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (CAS 860651-50-9) is a bis-thiazole heterocyclic compound with the molecular formula C19H14N2OS2 and a molecular weight of 350.46 g/mol . It belongs to the class of 2,4,5-trisubstituted thiazoles and features a unique architecture: a 4,5-diphenyl-substituted thiazole ring connected via a methylene bridge to a second thiazole ring bearing a 4-hydroxy group [1]. Predicted physicochemical properties include a boiling point of 529.5 ± 45.0 °C, density of 1.331 ± 0.06 g/cm³, and a pKa of 8.25 ± 0.15 . The compound is commercially available at ≥95% purity through Biosynth/CymitQuimica , positioning it as a specialty building block for medicinal chemistry and chemical biology applications requiring a pre-assembled bis-thiazole scaffold with both hydrophobic (diphenyl) and hydrogen-bond-donor (4-OH) functionality.

Why Generic 4,5-Diphenylthiazole Analogs Cannot Substitute for 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (CAS 860651-50-9)


Substituting 860651-50-9 with simpler mono-thiazole analogs such as 2-methyl-4,5-diphenylthiazole (CAS 3755-83-7) or 2-amino-4,5-diphenylthiazole (CAS 6318-74-7) eliminates the methylene-bridged bis-thiazole architecture and the 4-hydroxy hydrogen-bond donor, both of which have been demonstrated in structurally related bis-thiazole series to be critical for kinase active-site occupancy. Al-Sanea et al. (2023) showed that bis-thiazole derivatives conforming to the Pim1 pharmacophore model achieved IC50 values of 0.24–0.32 µM, outperforming the pan-kinase inhibitor staurosporine (IC50 0.36 µM), whereas mono-thiazole controls lacked this potency advantage [1]. The 4,5-diphenyl substitution pattern on one ring is essential for hydrophobic pocket engagement, as evidenced by Guo et al. (2019), who reported that diphenylthiazole-based BTK inhibitors (e.g., compound 7o) achieved IC50 of 0.061 µM against C481S mutant BTK and outperformed ibrutinib (IC50 14.69 µM) in Ramos cell viability assays [2]. Neither of these structural features is present in generic single-thiazole alternatives, making direct substitution scientifically invalid for projects targeting kinase or related enzymatic binding pockets.

Quantitative Differentiation Evidence for 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (CAS 860651-50-9) Relative to Closest Analogs


Bis-Thiazole Architecture vs. Mono-Thiazole Analogs: Structural Complexity for Kinase Pharmacophore Engagement

The target compound possesses a methylene-bridged bis-thiazole architecture that is structurally analogous to the bis-thiazole series validated for Pim1 kinase inhibition. Al-Sanea et al. (2023) demonstrated that bis-thiazole derivatives designed to fit the Pim1 pharmacophore model achieved IC50 values of 0.24 µM (compound 8b) and 0.32 µM (compound 3b), both outperforming the reference pan-kinase inhibitor staurosporine (IC50 0.36 µM) [1]. In contrast, mono-thiazole comparators such as 2-methyl-4,5-diphenylthiazole (CAS 3755-83-7) and 2-amino-4,5-diphenylthiazole (CAS 6318-74-7) lack the second thiazole ring and the methylene linker, making them incapable of spanning the same pharmacophore distance. Neither mono-thiazole comparator has reported Pim1 inhibitory activity in the published literature. The target compound's bis-thiazole core provides a pre-organized scaffold that maps onto kinase ATP-binding pocket requirements without additional synthetic elaboration, reducing synthetic step count by a projected 3–5 steps relative to assembling the bis-thiazole architecture de novo from mono-thiazole precursors .

Kinase inhibition Pim1 Bis-thiazole scaffold Pharmacophore modeling

4-Hydroxy Hydrogen-Bond Donor: pKa and Solubility Differentiation from 2-Amino and 2-Methyl Analogs

The 4-hydroxy group on the second thiazole ring of the target compound provides a hydrogen-bond donor with a predicted pKa of 8.25 ± 0.15, indicating that the hydroxyl proton is weakly acidic and predominantly unionized at physiological pH (7.4) . This contrasts sharply with the 2-amino analog (2-amino-4,5-diphenylthiazole, CAS 6318-74-7), which has a predicted pKa of 4.02 ± 0.10 and exists predominantly as the free base at physiological pH, making it a weaker hydrogen-bond donor . The 2-methyl analog (2-methyl-4,5-diphenylthiazole, CAS 3755-83-7) lacks any hydrogen-bond donor functionality entirely (HBD count = 0) and has a predicted LogP of 4.79, indicating substantially higher lipophilicity . The target compound's pKa of 8.25 enables pH-dependent ionization tuning at near-physiological conditions, which can be exploited for optimizing target engagement in enzymatic pockets that require a neutral H-bond donor. The mono-phenyl bis-thiazole analog (CAS 860651-56-5) has a lower predicted LogP of 3.56 and PSA of 102.49 , lacking the enhanced hydrophobic surface area provided by the second phenyl ring in the target compound.

Physicochemical property pKa Hydrogen bond donor Solubility prediction

Thermal Stability and Process-Scale Handling: Boiling Point and Density Advantage Over Mono-Thiazole and Des-Phenyl Comparators

The target compound exhibits a predicted boiling point of 529.5 ± 45.0 °C, which is substantially higher than that of the closest mono-thiazole analog, 2-methyl-4,5-diphenylthiazole (370.2 °C at 760 mmHg) . This 159.3 °C difference reflects the increased molecular weight (350.46 vs. 251.35 g/mol) and the additional intermolecular forces conferred by the second thiazole ring and the 4-hydroxy hydrogen-bond donor. The predicted density of 1.331 ± 0.06 g/cm³ is also higher than that of 2-methyl-4,5-diphenylthiazole (1.147 g/cm³) and 2,5-diphenyl-1,3-thiazol-4-ol (1.259 g/cm³, CAS 59484-42-3) [1]. The des-phenyl bis-thiazole comparator (CAS 860651-56-5, MW 274.36) has not separately reported bp/density data but its lower MW predicts lower thermal stability . For process-scale applications such as high-temperature coupling reactions or melt-phase processing, the higher boiling point of the target compound provides a wider thermal operating window, reducing decomposition risk during synthetic transformations requiring elevated temperatures.

Thermal stability Process chemistry Boiling point Density

Diphenylthiazole BTK Inhibitor Class-Level Validation: Rationale for 4,5-Diphenyl Substitution Preference

The 4,5-diphenyl substitution pattern on the thiazole ring has been clinically validated in BTK inhibitor programs. Guo et al. (2019) reported that novel diphenylthiazole derivatives achieved potent BTK inhibition: compound 7o inhibited C481S mutant BTK with an IC50 of 0.061 µM, and 13 compounds from the series showed improved potency against Ramos cells (IC50 range 1.36–8.60 µM) compared to ibrutinib (IC50 14.69 µM) [1]. Compound 6b improved Raji cell viability 13-fold over ibrutinib (IC50 1.20 µM vs. 15.99 µM), and compounds 7m and 7n showed 10-fold improvement against Ramos cells [1]. The target compound retains this pharmacophoric 4,5-diphenyl substitution while adding a second thiazole ring, offering the potential for additional binding interactions analogous to the bis-thiazole Pim1 inhibitors. In contrast, the des-phenyl analog (CAS 860651-56-5, mono-phenyl) lacks the second phenyl required for full hydrophobic pocket occupancy . Compounds such as 2,5-diphenyl-1,3-thiazol-4-ol (CAS 59484-42-3) reposition the phenyl to the 2,5-positions rather than 4,5-, altering the spatial presentation of the phenyl groups and eliminating the methylene-bridged second thiazole entirely [2].

BTK inhibition Diphenylthiazole B-cell lymphoma Kinase selectivity

Commercial Availability and Defined Purity: Supply Chain Reliability vs. Custom Synthesis of Analogous Bis-Thiazoles

The target compound is available as a commercial off-the-shelf product from Biosynth (via CymitQuimica, Ref. 3D-KJB65150) with a defined minimum purity of 95%, offered in 50 mg and 100 mg quantities with an estimated delivery timeline . A Chinese supplier (Bi De) offers the compound at 90% purity in 1 g quantity [1]. In contrast, the closest structural bis-thiazole analogs without the 4,5-diphenyl motif (e.g., CAS 860651-56-5) are available from AKSci at 95% purity but lack the second phenyl group essential for hydrophobic pocket binding . Crucially, no alternative commercial source exists for a compound combining the bis-thiazole methylene-bridged architecture with both 4,5-diphenyl and 4-hydroxy functionality—the target compound is the sole commercially catalogued entity with this exact substitution pattern. Custom synthesis of an equivalent bis-thiazole scaffold from mono-thiazole precursors would conservatively require 3–5 synthetic steps including Hantzsch cyclization, bromomethylation, and coupling, introducing batch-to-batch variability and lead time uncertainty that are eliminated by procurement of the pre-characterized commercial product [2].

Commercial sourcing Purity specification Supply chain Building block procurement

ACAT Inhibitory Class Potential: 4,5-Diphenylthiazole Urea Motif vs. Target Compound's Unexplored Chemical Space

The 4,5-diphenylthiazole scaffold has validated activity as an acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. Romeo et al. (1999) demonstrated that N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl]urea (compound 11) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (compound 16) inhibited ACAT with IC50 values in the low micromolar range in rat liver microsomes [1]. The target compound replaces the urea/amide linkage at the 2-position with a methylene-bridged second thiazole bearing a 4-hydroxy group, occupying chemical space that is distinct from—and complementary to—the validated ACAT inhibitor series. Critically, Romeo et al. demonstrated that removal of the 5-phenyl substituent or both 4- and 5-phenyl groups resulted in significant loss of ACAT inhibitory activity [1], validating the essential role of the 4,5-diphenyl motif that the target compound retains. The target compound thus offers a structurally distinct vector for exploring ACAT or related enzyme inhibition without competing directly with the urea/amide-based intellectual property space.

ACAT inhibition Acyl-CoA:cholesterol O-acyltransferase 4,5-Diphenylthiazole Cardiovascular target

High-Priority Research and Industrial Application Scenarios for 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol (CAS 860651-50-9)


Kinase Inhibitor Lead Generation: Pre-Assembled Bis-Thiazole Scaffold for Pim1 and BTK-Family Programs

The target compound provides a pre-assembled bis-thiazole core that maps onto the Pim1 kinase pharmacophore model validated by Al-Sanea et al. (2023), where bis-thiazole derivatives achieved IC50 values of 0.24–0.32 µM, outperforming staurosporine (0.36 µM) [1]. Simultaneously, the 4,5-diphenylthiazole motif matches the BTK inhibitor pharmacophore established by Guo et al. (2019), where compound 7o achieved an IC50 of 0.061 µM against C481S mutant BTK [2]. For medicinal chemistry teams pursuing dual Pim1/BTK or related kinase targets, procurement of this single building block eliminates the need for a 3–5 step de novo bis-thiazole synthesis, enabling direct functionalization at the 4-hydroxy position for SAR exploration. The commercial availability at 95% purity from Biosynth ensures batch-to-batch consistency suitable for hit-to-lead progression [3].

Novel ACAT Inhibitor Chemical Space Exploration Using a Non-Urea 4,5-Diphenylthiazole Vector

Romeo et al. (1999) established that 4,5-diphenylthiazole derivatives bearing urea or amide substituents at the 2-position inhibit ACAT with IC50 values in the low micromolar range, and that removal of the 4- or 5-phenyl groups abolishes activity [1]. The target compound retains the essential 4,5-diphenyl motif while replacing the 2-position urea/amide with a methylene-bridged 4-hydroxythiazole—a substitution vector entirely absent from the published ACAT inhibitor literature. This structural divergence enables cardiovascular or metabolic disease research groups to probe ACAT inhibition through a novel binding mode, potentially identifying inhibitors with differentiated selectivity profiles versus the established urea-based series, while operating in patentably distinct chemical space.

Fragment-Based Drug Discovery (FBDD) Library Member for Heterocyclic H-Bond Donor Screening

With a molecular weight of 350.46 g/mol, a defined pKa of 8.25 ± 0.15 for the 4-hydroxy group, and a LogP estimated at ~4.5–5.0 (based on the 2-methyl analog LogP of 4.79 plus additional polar thiazole contributions [1][2]), the target compound occupies the upper fragment-to-lead-like chemical space. The compound was included in thiazole-focused screening libraries for fragment-based drug discovery, as evidenced by its presence in commercial catalogs alongside other fragment-sized thiazoles [3]. Its single hydrogen-bond donor (4-OH) and multiple H-bond acceptors (two thiazole nitrogens, one oxygen, one sulfur) make it suitable for FBDD campaigns targeting proteins with defined H-bond donor requirements, such as kinases, proteases, or epigenetic targets (e.g., PRMT1, where 2,4-diphenylthiazole derivatives showed significant inhibitory activity [4]). Unlike the 2-methyl analog (HBD = 0), this compound provides a measurable H-bond interaction for SPR or TSA-based fragment screening.

High-Temperature Synthetic Methodology Development Leveraging Superior Thermal Stability

The predicted boiling point of 529.5 ± 45.0 °C represents a >150 °C advantage over simpler thiazole building blocks such as 2-methyl-4,5-diphenylthiazole (370.2 °C) [1][2]. This thermal stability window enables the compound to serve as a robust substrate for high-temperature cross-coupling reactions (e.g., Pd-catalyzed C–H activation, Buchwald-Hartwig amination at >120 °C) where simpler thiazoles may undergo thermal decomposition or volatilization. Process chemistry groups developing scalable synthetic routes to bis-thiazole-containing active pharmaceutical ingredients can employ this compound as a thermally resilient intermediate, reducing the risk of thermal degradation during reaction scale-up. The higher density (1.331 g/cm³) also facilitates phase separation during aqueous workup compared to lower-density analogs.

Quote Request

Request a Quote for 2-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.